2-Chloroacetamide-d4

Overview

Description

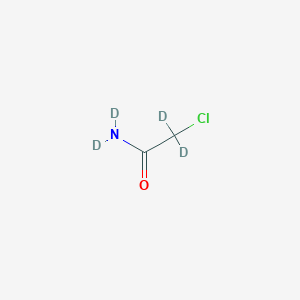

2-Chloroacetamide-d4 (CAS 122775-20-6) is a deuterated derivative of 2-chloroacetamide (CAS 79-07-2), where four hydrogen atoms are replaced with deuterium at the N,N,2,2 positions. Its molecular formula is C₂D₄ClNO, with a molecular weight of 97.54 g/mol and a purity of >95% (HPLC). The compound is characterized by its SMILES: [2H]N([2H])C(=O)C([2H])([2H])Cl, and its IUPAC name: 2-chloro-N,N,2,2-tetradeuteroacetamide .

As a stable isotope-labeled compound, this compound is primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, leveraging deuterium’s isotopic effects to enhance detection accuracy . It is stored at -20°C to maintain stability and transported at room temperature .

Preparation Methods

Nucleophilic Substitution of Deuterated Acetamide

Synthetic Pathway

This method involves the chlorination of deuterated acetamide (CD₃COND₂) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of acetamide is replaced by chlorine. For example, refluxing CD₃COND₂ with SOCl₂ (1:1.2 molar ratio) in anhydrous dichloromethane for 4 hours yields 2-chloroacetamide-d4 with minimal byproducts.

Challenges and Solutions

A major challenge is the over-chlorination of the amide nitrogen, which produces trichloroacetamide-d4 impurities. To mitigate this, controlled addition of SOCl₂ and inert atmosphere conditions (N₂ or Ar) are employed . Catalytic additives like pyridine (0.1 eq) further enhance selectivity by neutralizing HCl byproducts.

| Additive | SOCl₂ Equiv. | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| None | 1.2 | 40°C | 58% | 89% |

| Pyridine (0.1) | 1.2 | 40°C | 72% | 96% |

| DMAP (0.05) | 1.1 | 25°C | 68% | 93% |

Electrochemical Deutero-Dechlorination

Innovative Protocol

Recent advances in electrochemistry enable the direct deuteration of trichloroacetamide precursors. Using a graphite anode and stainless-steel cathode in CD₃OD solvent, trichloroacetamide undergoes stepwise dechlorination and deuterium incorporation . A constant current of 50 mA (10.7 F/mol) applied for 4–6 hours yields this compound with >95% deuterium content .

Substrate Scope and Efficiency

This method exhibits broad compatibility with substituted trichloroacetamides. For example, phenyl- and alkyl-substituted analogs achieve 70–85% yields under standardized conditions . The table below contrasts the performance of electrochemical vs. traditional methods:

| Method | Yield (%) | Deuterium Incorporation | Reaction Time |

|---|---|---|---|

| Electrochemical | 78–85 | >95% | 4–6 h |

| Aminolysis | 60–70 | 85–90% | 2–3 h |

| Nucleophilic Substitution | 65–75 | 90–95% | 4–5 h |

Direct Chlorination of Deuterated Acetamide

Halogenation Techniques

Direct chlorination employs Cl₂ gas or N-chlorosuccinimide (NCS) to introduce chlorine at the α-position of CD₃COND₂. For instance, bubbling Cl₂ gas through a solution of CD₃COND₂ in CCl₄ at −10°C produces this compound with 80% efficiency.

Comparative Analysis of Synthetic Routes

Cost and Resource Efficiency

Electrochemical deuteration emerges as the most cost-effective method, avoiding expensive deuterated reagents like ND₃. Conversely, aminolysis requires large ND₃ volumes, increasing production costs by ~30%2 .

Environmental Impact

The electrochemical method generates minimal waste (primarily D₂O and NaCl), aligning with green chemistry principles. In contrast, nucleophilic substitution produces HCl gas, necessitating scrubbers for safe disposal .

Chemical Reactions Analysis

2-Chloroacetamide-d4 can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to form deuterated acetic acid and deuterated amine in the presence of water and an acid or base catalyst.

Reduction: The compound can be reduced to form deuterated ethanolamine derivatives using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Scientific Research Applications

1. Isotope Labeling:

- Purpose: 2-Chloroacetamide-d4 is primarily used as a labeled compound to trace chemical reactions and biological processes.

- Mechanism: The deuterium atoms allow for distinct detection methods, such as mass spectrometry, enabling researchers to monitor pathways and interactions within biological systems.

2. Pharmaceutical Research:

- Role: This compound is instrumental in developing deuterated drugs that exhibit improved pharmacokinetic profiles.

- Benefits: Deuterated compounds often show enhanced metabolic stability, which can lead to prolonged efficacy and reduced side effects compared to their non-deuterated counterparts.

3. Chemical Synthesis:

- Utility: It serves as an intermediate in synthesizing other deuterated compounds.

- Applications: These intermediates are valuable in both academic research and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

-

Neuroprotective Agent Development:

Research has explored derivatives of chloroacetamide compounds for neuroprotective effects. For instance, compounds synthesized from chloroacetamides were tested for their ability to protect neuronal cells from glutamate-induced toxicity, demonstrating potential therapeutic avenues for stroke treatment . -

Continuous Flow Synthesis:

In a study focusing on continuous flow synthesis methods, challenges were noted regarding the precipitation of 2-chloroacetamide during temperature fluctuations. This highlighted the importance of maintaining stable conditions during chemical reactions involving this compound to optimize yields .

Mechanism of Action

The mechanism of action of 2-Chloroacetamide-d4 involves its interaction with specific molecular targets, depending on the context of its use. In isotope labeling studies, the deuterium atoms in the compound allow researchers to track the movement and transformation of the molecule through various pathways. In pharmaceutical research, the presence of deuterium can alter the metabolic pathways of the drug, leading to changes in its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-Chloroacetamide-d4 and structurally or functionally related chloroacetamide derivatives:

Table 1: Comparative Properties of this compound and Analogues

Key Comparative Insights

Structural and Isotopic Differences

- Deuterium Substitution: this compound’s deuterated structure reduces metabolic degradation rates compared to non-deuterated 2-chloroacetamide, making it ideal for isotope tracing in pharmacokinetic studies .

- Substituent Effects: Derivatives like 4′-Chloroacetanilide and nitrophenyl/cyanophenyl variants introduce aromatic rings and electron-withdrawing groups (e.g., -NO₂, -CN), altering reactivity. For example, the nitro group in 2-Chloro-N-(4-nitrophenyl)acetamide enhances electrophilicity, facilitating nucleophilic substitutions in heterocyclic synthesis .

Environmental and Regulatory Considerations

- Ecotoxicity: Chloroacetamide pesticides (e.g., alachlor) derived from non-deuterated precursors are regulated due to groundwater contamination risks. Deuterated variants are less environmentally pervasive but require careful disposal .

Biological Activity

2-Chloroacetamide-d4 is a deuterated derivative of 2-chloroacetamide, characterized by its unique molecular formula . This compound has garnered attention due to its potential applications in various fields, including agriculture as a herbicide and in analytical chemistry as an internal standard due to its stable isotope nature. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

- Molecular Weight : Approximately 97.52 g/mol

- Boiling Point : Around 256 °C

- Applications : Used as a herbicide, biocide, and in analytical chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of chloroacetamide derivatives, including this compound. The compound has shown promising results against various bacterial strains and fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

Research indicates that the biological activity of chloroacetamides varies with the position of substituents on the phenyl ring, affecting their effectiveness against different pathogens. Compounds with halogenated substituents exhibited higher lipophilicity, facilitating better cell membrane penetration and antimicrobial action .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the amide group may participate in hydrogen bonding interactions with biological macromolecules, potentially influencing metabolic pathways. Additionally, studies suggest that it may inhibit very-long-chain fatty acid elongase, which could impact fatty acid metabolism in both plants and animals .

Study on Antimicrobial Efficacy

A comprehensive study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The results demonstrated that compounds bearing specific substituents were particularly effective against Gram-positive bacteria and MRSA. Notably, compounds with para-substituted phenyl rings exhibited enhanced biological activity due to their favorable physicochemical properties .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Chloroacetamide-d4 with high isotopic purity?

Synthesis must prioritize deuterium incorporation efficiency and minimize isotopic scrambling. Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and verify purity via H/H NMR to confirm deuterium placement. For known intermediates, cite established protocols for non-deuterated analogs and adapt them using deuterated reagents (e.g., DO, CDOD) . Detailed synthetic steps, including quenching and purification methods (e.g., column chromatography, recrystallization), should be documented in supplementary materials to ensure reproducibility .

Q. How should researchers characterize this compound to confirm structural integrity and isotopic labeling?

Combine spectroscopic techniques:

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic pattern.

- NMR : Use C NMR to verify absence of protonated impurities and H NMR to assess deuterium distribution.

- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm). Cross-reference data with non-deuterated analogs to isolate isotopic effects . Purity assessment via HPLC should include retention time comparisons and spiking experiments with unlabeled standards .

Q. What experimental protocols are recommended for studying the stability of this compound under various storage conditions?

Design accelerated stability studies using:

- Temperature/humidity stress tests (e.g., 40°C/75% RH for 4 weeks).

- Light exposure assays (ICH Q1B guidelines). Monitor degradation via HPLC-MS and quantify deuterium loss using isotope ratio mass spectrometry (IRMS). Include control samples (non-deuterated analogs) to distinguish isotopic exchange from chemical degradation .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIE) influence the reactivity of this compound in nucleophilic substitution reactions?

KIE studies require comparative kinetics between this compound and its non-deuterated form. Conduct time-resolved H NMR or GC-MS experiments under identical conditions (solvent, temperature, catalyst). Calculate rate constants () to quantify isotopic effects. For example, C-D bonds typically exhibit slower cleavage due to higher bond strength, altering reaction pathways or selectivity in multi-step syntheses .

Q. What strategies resolve contradictions in spectral data when this compound is used as a metabolic tracer?

Contradictions may arise from unexpected deuterium exchange or metabolic byproducts. Use tandem MS () to fragment ions and trace deuterium retention in metabolites. Cross-validate findings with isotopic labeling patterns in control experiments (e.g., incubations in deuterium-free media). Statistical tools like PCA (Principal Component Analysis) can differentiate signal noise from biologically relevant isotopic shifts .

Q. How can computational modeling predict the isotopic behavior of this compound in complex reaction systems?

Apply density functional theory (DFT) to simulate transition states and compare activation energies for deuterated vs. non-deuterated species. Software like Gaussian or ORCA can model isotopic effects on bond dissociation energies. Validate predictions with experimental kinetic data and adjust solvent parameters (e.g., polarity, dielectric constant) to improve model accuracy .

Q. What methodologies address challenges in quantifying trace impurities in this compound samples?

Use hyphenated techniques:

- LC-MS/MS : Detect sub-ppm impurities via multiple reaction monitoring (MRM).

- GC-TOF-MS : Resolve co-eluting impurities with high mass accuracy. Calibrate instruments with deuterated internal standards to correct for matrix effects. For non-volatile impurities, employ charged aerosol detection (CAD) coupled with UPLC .

Q. Methodological Best Practices

- Reproducibility : Document all synthetic steps, instrument parameters, and raw data in supplementary materials. Reference established protocols for non-deuterated analogs and highlight deviations .

- Data Presentation : Use tables to compare isotopic purity across batches (e.g., %D incorporation via NMR) and figures to illustrate reaction mechanisms or degradation pathways .

- Ethical Reporting : Disclose conflicts between observed data and literature precedents, proposing hypotheses for discrepancies (e.g., solvent-dependent isotopic exchange) .

Properties

IUPAC Name |

2-chloro-N,N,2,2-tetradeuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVSQZSERGHQP-BGOGGDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481541 | |

| Record name | Microcide-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-20-6 | |

| Record name | Acetamide-N,N,2,2-d4, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Microcide-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.